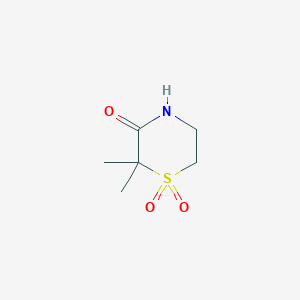
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, also known as DMTD, is an organic compound that has been studied for its potential applications in scientific research. DMTD is a derivative of morpholine and is a colorless, odorless, and crystalline solid that is soluble in water. It has a wide range of uses in chemical synthesis, catalysis, and as a reagent for various scientific experiments.
Scientific Research Applications
Medicinal Chemistry Building Blocks
Thiomorpholines, including 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, are significant in medicinal chemistry. They serve as building blocks for various analogs, some of which have entered clinical trials. Their potential in creating novel bicyclic thiomorpholine compounds for diverse biological applications has been recognized (Walker & Rogier, 2013).
Synthesis of Functionalized Compounds
In another study, derivatives of thiophene 1,1-dioxides, related to 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, were used in synthesizing dialkylaminomethyl-substituted halobutadienes. These compounds highlight the strategic use of thiophenes in synthesizing highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Coordination Chemistry
The compound has also been studied in coordination chemistry. For example, complexes involving scandium(III) perchlorate with various ligands, including derivatives of 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, were synthesized and characterized, providing insights into the coordination behavior and potential applications of these complexes (Crawford & Melson, 1970).
properties
IUPAC Name |
2,2-dimethyl-1,1-dioxo-1,4-thiazinan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)7-3-4-11(6,9)10/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDDLHCRORJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

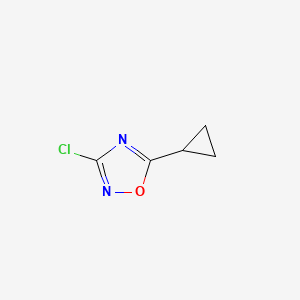

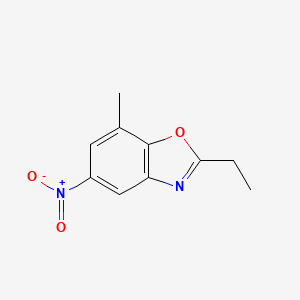
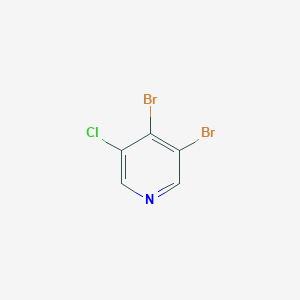
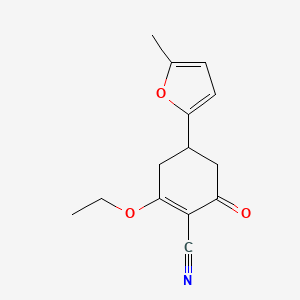
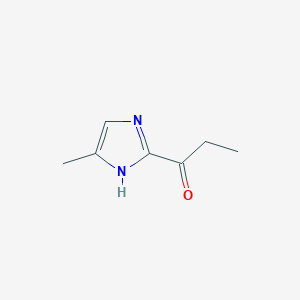




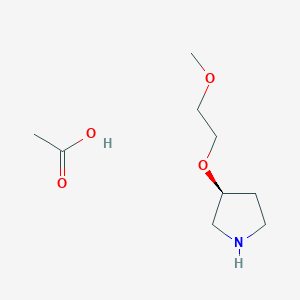


![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)